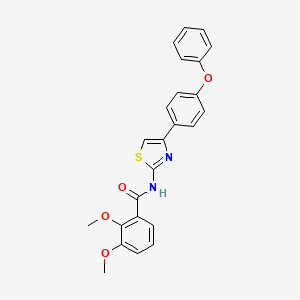

2,3-dimethoxy-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial Properties

- Antibacterial and Antifungal Activity : Thiazole derivatives, including structures related to 2,3-dimethoxy-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide, have shown significant antibacterial and antifungal activities. Research indicates that the substitution of the phenyl ring with electron-donating groups enhances antimicrobial efficacy, with hydroxy and amino substituted derivatives demonstrating maximum activity (Chawla, 2016).

Anticancer Applications

- Anticancer Activity : Some thiazole derivatives have been studied for their potential in cancer treatment. Compounds with similar structural features to this compound have shown moderate to excellent anticancer activities against various cancer cell lines, outperforming reference drugs in some cases (Ravinaik et al., 2021).

Biochemical Evaluation

- High-Affinity Inhibitors : N-(4-phenylthiazol-2-yl)benzenesulfonamides, related in structure to the compound of interest, have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme relevant in several physiological pathways. These inhibitors demonstrated significant efficacy in vitro and in animal models (Röver et al., 1997).

Metal Complex Studies

- Metal Complex Formation : Research on 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide, which shares a similar thiazole benzamide structure, involved synthesizing metal complexes with various metal ions. These complexes have been studied for their potential anticancer activities and interactions with bacterial strains (Rizk et al., 2021).

Optical Studies

- Photophysical Investigation : The study of 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone metal complexes, which are structurally related, has provided insights into their optical properties. This research may be relevant for the development of fluorescent chemosensors and other optical applications (Mekkey et al., 2020).

Mécanisme D'action

Target of Action

Benzamides, a significant class of amide compounds, have been widely used in various industries, including medical, industrial, biological, and potential drug industries . They have shown diverse biological activities such as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

Mode of Action

It’s worth noting that thiazoles, which are part of the compound’s structure, have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

It’s known that thiazoles, a component of this compound, are found in many potent biologically active compounds .

Result of Action

It’s known that some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Action Environment

It’s known that the compound was synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

Propriétés

IUPAC Name |

2,3-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S/c1-28-21-10-6-9-19(22(21)29-2)23(27)26-24-25-20(15-31-24)16-11-13-18(14-12-16)30-17-7-4-3-5-8-17/h3-15H,1-2H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJFUUADPRGTQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B2406054.png)

![N-(4-fluorophenyl)-2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2406055.png)

![N-[4-(acetylamino)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2406056.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2406060.png)

![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2406068.png)

![3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2406069.png)

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide](/img/structure/B2406072.png)